molecular formula C14H12ClNO3 B8321249 Methyl 5-(benzyloxy)-6-chloronicotinate

Methyl 5-(benzyloxy)-6-chloronicotinate

Cat. No.: B8321249
M. Wt: 277.70 g/mol
InChI Key: UZLFFXMWNLQKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(benzyloxy)-6-chloronicotinate is a nicotinic acid derivative characterized by a benzyloxy group at position 5 and a chlorine substituent at position 6 of the pyridine ring, with a methyl ester at the carboxylate position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. Its structural features—the electron-withdrawing chlorine and the bulky benzyloxy group—influence its reactivity, solubility, and binding affinity in biological systems.

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

methyl 6-chloro-5-phenylmethoxypyridine-3-carboxylate

InChI

InChI=1S/C14H12ClNO3/c1-18-14(17)11-7-12(13(15)16-8-11)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

UZLFFXMWNLQKGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Differences Reference
Methyl 6-chloro-5-nitronicotinate Nitro (-NO₂) C₇H₅ClN₂O₄ 216.58 Higher reactivity due to nitro group; used in electrophilic substitution reactions .
5-Bromo-6-chloronicotinic Acid Bromo (-Br) C₆H₃BrClNO₂ 236.45 Bromine increases molecular weight; carboxylic acid enhances hydrogen-bonding potential .
Methyl 5-amino-6-chloronicotinate Amino (-NH₂) C₇H₇ClN₂O₂ 186.59 Amino group improves solubility and serves as a nucleophile in coupling reactions .

Key Insight: The benzyloxy group in the target compound provides steric bulk and lipophilicity, distinguishing it from electron-deficient (nitro) or polar (amino) analogs.

Ester Group Modifications

Compound Name Ester Group Molecular Formula Molecular Weight Key Differences Reference
Ethyl 6-acetyl-5-chloronicotinate Ethyl C₁₀H₁₀ClNO₃ 227.65 Ethyl ester increases hydrophobicity; acetyl group enhances metabolic stability .
Methyl 6-chloronicotinate Methyl C₇H₆ClNO₂ 171.58 Lacks substituent at position 5; simpler structure for base reactivity studies .

Key Insight : The methyl ester in the target compound balances steric demands and metabolic stability compared to ethyl derivatives.

Halogen and Functional Group Diversity

Compound Name Substituents Molecular Formula Molecular Weight Key Application Reference
Methyl 5-bromo-2-chloronicotinate Bromo (C5), Chloro (C2) C₇H₅BrClNO₂ 250.48 Positional isomer; used in cross-coupling reactions .
Methyl 6-chloro-5-ethyl-2-iodonicotinate Ethyl (C5), Iodo (C2) C₉H₉ClINO₂ 325.53 Bulky substituents for steric-driven selectivity .

Key Insight : Halogen positioning (e.g., C2 vs. C6) significantly alters electronic properties and synthetic utility.

Advanced Derivatives for Drug Discovery

Compound Name Functional Groups Key Role Reference
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate Cyano, Chlorobenzylamino, Phenyl Kinase inhibitor precursor .
Methyl 6-(trifluoromethyl)nicotinate Trifluoromethyl (-CF₃) Enhances metabolic resistance .

Key Insight : The benzyloxy group in the target compound offers a handle for further functionalization, similar to advanced derivatives in kinase inhibitor synthesis.

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